molecular formula C11H13N3O2 B11790189 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one

3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B11790189
M. Wt: 219.24 g/mol
InChI Key: QLXSCLVFSXGBIO-UHFFFAOYSA-N
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Description

3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol. It features a pyrido[2,3-b]pyrazin-2(1H)-one core substituted with a hydroxyl group at position 3 and an isobutyl group at position 1. The compound is cataloged under CAS numbers such as 1443285-87-7 and is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-(2-methylpropyl)-4H-pyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C11H13N3O2/c1-7(2)6-14-8-4-3-5-12-9(8)13-10(15)11(14)16/h3-5,7H,6H2,1-2H3,(H,12,13,15)

InChI Key

QLXSCLVFSXGBIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(NC(=O)C1=O)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Analogs of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₁H₁₃N₃O₂ 3-hydroxy, 1-isobutyl Building block for medicinal chemistry
1-Butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one C₁₁H₁₂ClN₃O 3-chloro, 1-butyl Halogenated derivative
7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one C₇H₆BrN₃O 7-bromo, dihydro core Precursor for antibacterial agents
3,4-Dihydro-3,6-dimethylpyrido[2,3-b]pyrazin-2(1H)-one C₉H₁₁N₃O 3,6-dimethyl, dihydro core Acute oral toxicity (Category 4)
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one C₁₅H₁₂F₃N₃O 6-(trifluoromethyl)phenyl, 1-methyl Fluorinated analog

Key Observations :

  • Fluorinated groups (e.g., trifluoromethylphenyl) may increase metabolic stability and target binding affinity.

Pharmacological Activities

Pyrido[2,3-b]pyrazin-2(1H)-one derivatives exhibit a broad spectrum of biological activities depending on substituents:

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Target/Activity Key Findings Reference
5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Influenza PB2 protein IC₅₀ = 0.12 μM; potent anti-influenza activity
Onatasertib (CC-223) mTOR kinase Antineoplastic agent; Phase II clinical trials
CC-115 DNA-PK/mTOR Dual kinase inhibitor; anticancer applications
3,4-Dihydro-3,6-dimethylpyrido[2,3-b]pyrazin-2(1H)-one N/A Acute oral toxicity (LD₅₀ > 300 mg/kg)

Key Insights :

  • Antiviral Activity : Fluorinated derivatives (e.g., ) target viral polymerases, highlighting the scaffold’s versatility.
  • Anticancer Applications : Substitutions at position 7 (e.g., aryl or heteroaryl groups) enhance kinase inhibition (e.g., mTOR, DNA-PK).
  • Safety Considerations : The 3,6-dimethyl analog exhibits moderate toxicity (H302: harmful if swallowed), necessitating careful handling.

Biological Activity

3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that combines a pyridine ring with a pyrazine moiety. Its unique structure, characterized by a hydroxyl group at the 3-position and an isobutyl substituent at the 1-position, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

It features a fused pyridine and pyrazine ring system, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation reactions : These are used to form the core structure of the compound.
  • Functional group modifications : Hydroxylation and alkylation processes are employed to introduce specific substituents.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been noted in various assays. For example, it has shown effectiveness against strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent. Similar compounds within the pyrido[2,3-b]pyrazine family have been evaluated for their activity against HIV-1. Studies suggest that derivatives of this compound may inhibit HIV-1 reverse transcriptase and integrase at micromolar concentrations, indicating a promising avenue for further antiviral drug development .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, its interaction with key biological targets suggests several possible pathways:

  • Enzyme inhibition : The compound may act as an inhibitor for enzymes critical in bacterial and viral replication.
  • Cell membrane disruption : Its hydrophobic properties could facilitate membrane penetration, leading to cell lysis in susceptible microorganisms.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological systems:

  • Antibacterial Efficacy : In vitro studies demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against tested pathogens.
  • Antiviral Activity : A study on HIV-1 inhibitors found that analogs of this compound exhibited IC50 values in the low micromolar range for both reverse transcriptase and integrase inhibition .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-HydroxyquinolineHydroxylated quinoline derivativeStrong antibacterial properties
5-MethylpyrazineMethylated pyrazine derivativeExhibits neuroprotective effects
6-AminoquinolineAmino-substituted quinolinePotential anticancer activity

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